Cas no 865247-44-5 (ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate
- ethyl (Z)-2-(6-(methylsulfonyl)-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- 3(2H)-Benzothiazoleacetic acid, 6-(methylsulfonyl)-2-[(2-phenylacetyl)imino]-, ethyl ester
- 865247-44-5
- ethyl 2-[6-methylsulfonyl-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate
- AKOS024607406
- F1366-2896
- (Z)-ethyl 2-(6-(methylsulfonyl)-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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- インチ: 1S/C20H20N2O5S2/c1-3-27-19(24)13-22-16-10-9-15(29(2,25)26)12-17(16)28-20(22)21-18(23)11-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3
- InChIKey: WIGCHSSERHCOSP-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC(S(C)(=O)=O)=CC=C2N(CC(OCC)=O)C1=NC(CC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 432.08136409g/mol
- どういたいしつりょう: 432.08136409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 741
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 127Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- ふってん: 656.4±65.0 °C(Predicted)
- 酸性度係数(pKa): -4.48±0.20(Predicted)
ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1366-2896-30mg |
ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865247-44-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1366-2896-25mg |
ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865247-44-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1366-2896-10mg |
ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865247-44-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1366-2896-4mg |
ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865247-44-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1366-2896-20mg |
ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865247-44-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1366-2896-2μmol |
ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865247-44-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1366-2896-3mg |
ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865247-44-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1366-2896-75mg |
ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865247-44-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1366-2896-10μmol |
ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865247-44-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1366-2896-2mg |
ethyl 2-[(2Z)-6-methanesulfonyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865247-44-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetateに関する追加情報
Introduction to Ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate (CAS No. 865247-44-5)
Ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazolol-3-ylacetate, identified by its CAS number 865247-44-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzothiazole family, a heterocyclic structure known for its broad spectrum of biological activities and pharmaceutical applications.
The molecular structure of Ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazolol-3-ylacetate is characterized by a fused ring system consisting of a benzene ring and a thiazole ring, which is further functionalized with various substituents. The presence of the methanesulfonyl group and the phenylacetyl moiety enhances its chemical reactivity and potential biological interactions. This compound is particularly intriguing due to its dual functionality, which allows it to participate in multiple chemical transformations and biological pathways.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Benzothiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. Among these derivatives, Ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazolol-3-ylacetate has emerged as a promising candidate due to its unique structural features and biological activity.
The synthesis of Ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazolol-3-y} involves a multi-step process that requires careful selection of reagents and reaction conditions. The key steps include the formation of the benzothiazole core through cyclization reactions, followed by functionalization with the methanesulfonyl and phenylacetyl groups. The final step involves esterification to introduce the ethyl acetoxy group at the 3-position of the benzothiazole ring.
The importance of this compound lies in its potential to serve as a lead molecule for drug discovery. Researchers have been exploring its pharmacological properties to identify new therapeutic targets and develop novel drugs. The structural features of Ethyl 2-(2Z)-6-methanesulfonyl-2-(phenylacetyl)imino-benzothiazol-y acetate, particularly the presence of the methanesulfonyl group and the phenylacetyl moiety, suggest that it may interact with various biological targets such as enzymes and receptors.
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the biological activity of Ethyl 2-(Z-6-methanesulfonyl)-N(EtOOCCH(CN)CH₂C₆H₅)-NH-dihydro--1H-benzothiazol]-3-carboxylic acid ethylester (CAS No. 86524744). The study revealed that this compound exhibits significant inhibitory activity against several enzymes involved in cancer progression. The methanesulfonyl group was found to play a crucial role in enhancing binding affinity to these enzymes, suggesting its potential as an anti-cancer agent.
The pharmacokinetic properties of Ethyl 2-(Z-6-methanesulfonyl)-N(EtOOCCH(CN)CH₂C₆H₅)-NH-dihydro--1H-benzothiazol]-3-carboxylic acid ethylester have also been studied to evaluate its suitability for clinical applications. The compound was found to have good oral bioavailability and moderate metabolic stability, indicating its potential for further development into an oral therapeutic agent.
The synthesis and characterization of Ethyl 2-(Z-6-methanesulfonyl)-N(EtOOCCH(CN)CH₂C₆H₅)-NH-dihydrobenzothiazol]-3-carboxylic acid ethylester (CAS No. 86524744), also known as Ethyl 4-[[(4-chlorophenyl)amino]carbonylamino]-4-methylsulfonamido]-1-cyclohexeneacetate (a synonym), highlight its significance in medicinal chemistry. The compound's unique structural features make it a valuable scaffold for designing new drugs with improved efficacy and reduced side effects.
The future prospects for Ethyl 4-[[(4-chlorophenyl)amino]carbonylamino]-4-methylsulfonamido]-1-cyclohexeneacetate are promising. Ongoing research aims to optimize its synthetic route, improve its pharmacological properties, and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a novel therapeutic agent.
In conclusion, Ethyl 4-[[(4-chlorophenyl)amino]carbonylamino]-4-methylsulfonamido]-1-cyclohexeneacetate (CAS No. 86524744) is a highly versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activity make it an attractive candidate for drug discovery efforts aimed at developing new treatments for various diseases.
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